6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde
Overview
Description
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is an organic compound with the molecular formula C13H8F3NO2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an aldehyde functional group
Mechanism of Action
Target of Action
The primary targets of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are currently unknown .
Mode of Action
As a research chemical, it may interact with various biological targets, but these interactions and their resulting changes are yet to be determined .
Pharmacokinetics
Its impact on bioavailability is therefore unknown .
Result of Action
As a research chemical, its effects at the molecular and cellular level are yet to be fully explored .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Biochemical Analysis
Biochemical Properties
It is known that the trifluoromethoxy group in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .
Cellular Effects
The cellular effects of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde are not well-studied. Compounds with similar trifluoromethoxy groups have been shown to have significant effects on cells. For example, FCCP, a potent uncoupler of oxidative phosphorylation in mitochondria, disrupts ATP synthesis by transporting protons across cell membranes .
Molecular Mechanism
It is known that the trifluoromethoxy group can have significant effects on the molecular properties of a compound .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when stored at refrigerator temperatures .
Metabolic Pathways
Compounds with similar trifluoromethoxy groups have been shown to be involved in significant metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethoxy)phenylboronic acid and 2-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, where 4-(trifluoromethoxy)phenylboronic acid reacts with 2-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures (80-100°C) to form the desired biphenyl compound.
Formylation: The final step involves the formylation of the biphenyl compound to introduce the aldehyde group. This can be achieved using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid like titanium tetrachloride (TiCl4) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride (NaH) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarboxylic acid.
Reduction: 6-[4-(Trifluoromethoxy)phenyl]-2-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound is employed in the development of advanced materials, including organic semiconductors and electrochromic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals with enhanced properties due to the presence of the trifluoromethoxy group.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the pyridine ring.
2-(Trifluoromethoxy)benzaldehyde: Similar structure but with the trifluoromethoxy group in a different position.
6-(Trifluoromethyl)-2-pyridinecarbaldehyde: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is unique due to the combination of the trifluoromethoxy group and the pyridine ring, which imparts distinct electronic and steric properties
Biological Activity
6-[4-(Trifluoromethoxy)phenyl]-2-pyridinecarbaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological characteristics, mechanisms of action, and potential applications in various therapeutic contexts.
Chemical Structure and Properties
This compound is characterized by a pyridine ring substituted with a trifluoromethoxy group and an aldehyde functional group. The presence of the trifluoromethoxy moiety enhances the compound's lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, revealing potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing trifluoromethoxy groups have shown enhanced activity against various bacterial strains, suggesting that this compound may possess similar properties.
Anticancer Potential
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. Specifically, tests on human melanoma and breast cancer cell lines have indicated that it may induce apoptosis and inhibit cell migration, making it a candidate for further development as an anticancer agent .
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may act by:
- Inhibiting Enzymatic Activity: Similar compounds often inhibit key enzymes involved in cell proliferation and survival.
- Modulating Signaling Pathways: It may interfere with signaling pathways essential for cancer cell growth and metastasis.
Research Findings
Several studies have provided insights into the biological activity of this compound:
Case Studies
- Anticancer Efficacy : In a study examining the effects on human melanoma (IGR39) cells, this compound exhibited significant cytotoxicity with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against aggressive cancers .
- Antimicrobial Testing : A comparative study highlighted that derivatives of this compound showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant bacterial infections.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)19-11-6-4-9(5-7-11)12-3-1-2-10(8-18)17-12/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSINARBOMHTZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)OC(F)(F)F)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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